![molecular formula C17H15F3N2O3 B2584560 2-Phenoxy-1-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]ethanone CAS No. 2380182-47-6](/img/structure/B2584560.png)
2-Phenoxy-1-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenoxy-1-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]ethanone, also known as AZD9291 or osimertinib, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used to treat non-small cell lung cancer (NSCLC).
Mecanismo De Acción
2-Phenoxy-1-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]ethanone selectively inhibits mutant forms of EGFR, including the T790M mutation, which is responsible for acquired resistance to first-generation EGFR TKIs. The drug binds to the ATP-binding pocket of EGFR, preventing the activation of downstream signaling pathways that promote cell growth and survival. This results in the inhibition of tumor cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
2-Phenoxy-1-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]ethanone has been shown to have minimal toxicity and fewer side effects compared to other TKIs. The drug has a half-life of approximately 48 hours and is metabolized by the liver. The most common side effects of 2-Phenoxy-1-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]ethanone include diarrhea, rash, and nausea. The drug has also been associated with interstitial lung disease, which is a rare but potentially serious side effect.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Phenoxy-1-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]ethanone has several advantages for lab experiments. The drug has been extensively studied in preclinical and clinical trials, making it a well-characterized compound. Furthermore, the drug has a specific target (mutant EGFR), which makes it a useful tool for studying EGFR signaling pathways. However, the drug is expensive and may not be readily available to all researchers. Additionally, the drug has a narrow therapeutic window, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-Phenoxy-1-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]ethanone. One area of interest is the development of combination therapies that can enhance the efficacy of the drug. Another area of interest is the identification of biomarkers that can predict response to the drug. Furthermore, there is a need for further studies on the long-term safety and efficacy of the drug. Finally, there is a need for studies that explore the potential use of 2-Phenoxy-1-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]ethanone in other types of cancer.
Métodos De Síntesis
2-Phenoxy-1-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]ethanone was synthesized by AstraZeneca Pharmaceuticals. The synthesis method involves the reaction of 4-(dimethylamino)phenol with 2-(trifluoromethyl)pyridine-4-boronic acid to obtain 4-(dimethylamino)phenyl)(2-(trifluoromethyl)pyridin-4-yl)methanone. This intermediate is then reacted with (3-chloropropyl)triethoxysilane to obtain 2-(3-(2-(trifluoromethyl)pyridin-4-yloxy)azetidin-1-yl)-4-(dimethylamino)phenyl)methanone. Finally, this intermediate is reacted with phenol to obtain 2-Phenoxy-1-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]ethanone.
Aplicaciones Científicas De Investigación
2-Phenoxy-1-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]ethanone has been extensively studied in preclinical and clinical trials. It has been shown to be effective in patients with NSCLC who have developed resistance to first-generation EGFR TKIs. The drug has also been shown to have minimal toxicity and fewer side effects compared to other TKIs. Furthermore, 2-Phenoxy-1-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]ethanone has demonstrated efficacy against central nervous system metastases, which is a common occurrence in patients with NSCLC.
Propiedades
IUPAC Name |
2-phenoxy-1-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O3/c18-17(19,20)15-8-13(6-7-21-15)25-14-9-22(10-14)16(23)11-24-12-4-2-1-3-5-12/h1-8,14H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYORXSBATFGHQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)COC2=CC=CC=C2)OC3=CC(=NC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenoxy-1-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)ethan-1-one |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.